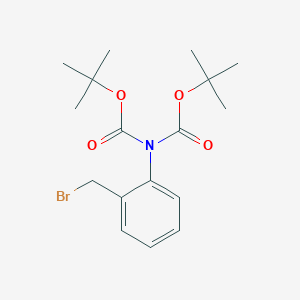
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate is an organic compound with the molecular formula C17H24BrNO4 and a molecular weight of 386.28 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an imidodicarbonate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate typically involves the reaction of 2-(bromomethyl)phenylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous ether or THF.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, usually in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: The major products are substituted phenylimidodicarbonates.
Reduction Reactions: The major products are primary amines or alcohols.
Oxidation Reactions: The major products are aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate involves the interaction of the bromomethyl group with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The imidodicarbonate moiety acts as a protecting group, stabilizing the intermediate species and facilitating the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate can be compared with other similar compounds such as:
Di-tert-Butyl (2-(2-bromoethyl)phenyl)imidodicarbonate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate: This compound has the bromomethyl group attached to the para position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidodicarbonate moiety, which provides stability and versatility in various synthetic applications.
Propiedades
Fórmula molecular |
C17H24BrNO4 |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-18/h7-10H,11H2,1-6H3 |
Clave InChI |
BNEVRCBQXNPAHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=CC=C1CBr)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















